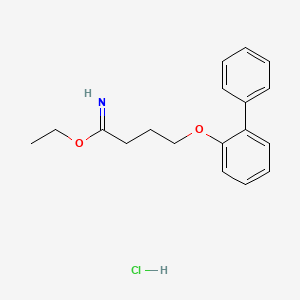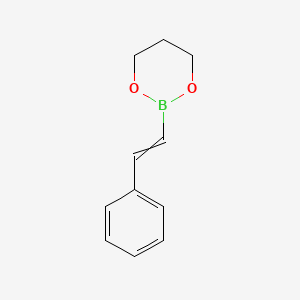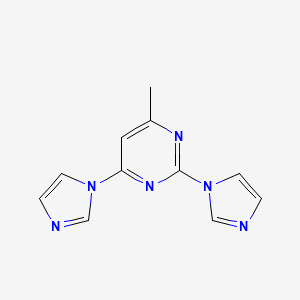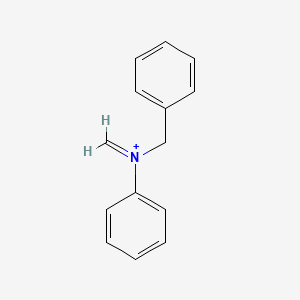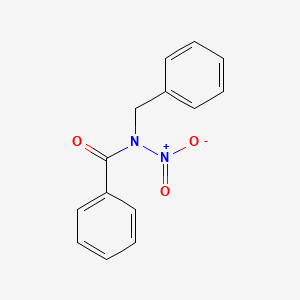![molecular formula C32H58N4O8S B14279100 [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid CAS No. 152190-84-6](/img/structure/B14279100.png)
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butylamino group, a morpholin-4-yl-1,2,5-thiadiazol-3-yl group, and a hexadecanoate ester linked to propanedioic acid. Its intricate molecular architecture suggests potential utility in medicinal chemistry, materials science, and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid involves multiple steps, each requiring specific reagents and conditions:
Formation of the tert-butylamino group: This step typically involves the reaction of a suitable amine with tert-butyl chloride under basic conditions.
Synthesis of the morpholin-4-yl-1,2,5-thiadiazol-3-yl group: This can be achieved through the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources.
Esterification with hexadecanoic acid: The esterification reaction between the intermediate and hexadecanoic acid is carried out under acidic conditions, often using a catalyst like sulfuric acid.
Coupling with propanedioic acid: The final step involves the coupling of the ester intermediate with propanedioic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] octadecanoate
- [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] dodecanoate
Uniqueness
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
152190-84-6 |
|---|---|
Formule moléculaire |
C32H58N4O8S |
Poids moléculaire |
658.9 g/mol |
Nom IUPAC |
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid |
InChI |
InChI=1S/C29H54N4O4S.C3H4O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(34)37-25(23-30-29(2,3)4)24-36-28-27(31-38-32-28)33-19-21-35-22-20-33;4-2(5)1-3(6)7/h25,30H,5-24H2,1-4H3;1H2,(H,4,5)(H,6,7)/t25-;/m0./s1 |
Clé InChI |
FTQMPANKIVAFHY-UQIIZPHYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2.C(C(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2.C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



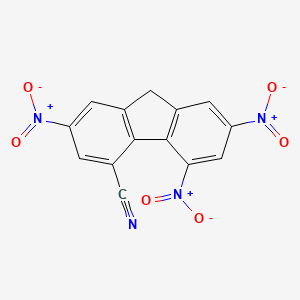
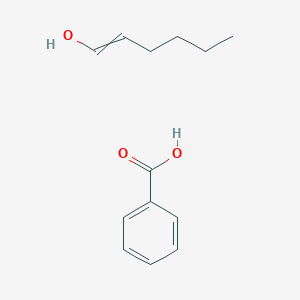
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
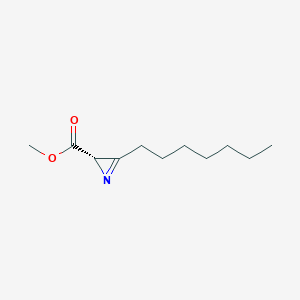
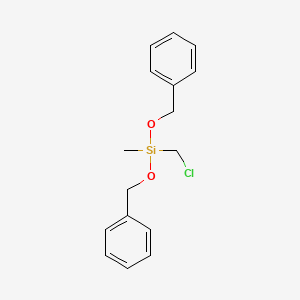
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
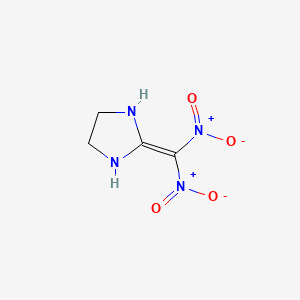
![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)
